Cas no 2171469-53-5 (1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocycloheptane-1-carboxylic acid)

1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocycloheptane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocycloheptane-1-carboxylic acid
- EN300-1480679
- 1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cycloheptane-1-carboxylic acid
- 2171469-53-5
-
- インチ: 1S/C28H34N2O5/c1-2-11-24(25(31)30-28(26(32)33)16-9-3-4-10-17-28)29-27(34)35-18-23-21-14-7-5-12-19(21)20-13-6-8-15-22(20)23/h5-8,12-15,23-24H,2-4,9-11,16-18H2,1H3,(H,29,34)(H,30,31)(H,32,33)
- InChIKey: LIMQGVNUDDLXSE-UHFFFAOYSA-N
- SMILES: OC(C1(CCCCCC1)NC(C(CCC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O
計算された属性
- 精确分子量: 478.24677219g/mol
- 同位素质量: 478.24677219g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 5
- 重原子数量: 35
- 回転可能化学結合数: 9
- 複雑さ: 726
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 5.4
- トポロジー分子極性表面積: 105Ų
1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocycloheptane-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1480679-0.05g |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cycloheptane-1-carboxylic acid |
2171469-53-5 | 0.05g |
$2829.0 | 2023-06-06 | ||
Enamine | EN300-1480679-10000mg |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cycloheptane-1-carboxylic acid |
2171469-53-5 | 10000mg |
$14487.0 | 2023-09-28 | ||
Enamine | EN300-1480679-5.0g |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cycloheptane-1-carboxylic acid |
2171469-53-5 | 5g |
$9769.0 | 2023-06-06 | ||
Enamine | EN300-1480679-0.1g |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cycloheptane-1-carboxylic acid |
2171469-53-5 | 0.1g |
$2963.0 | 2023-06-06 | ||
Enamine | EN300-1480679-1.0g |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cycloheptane-1-carboxylic acid |
2171469-53-5 | 1g |
$3368.0 | 2023-06-06 | ||
Enamine | EN300-1480679-10.0g |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cycloheptane-1-carboxylic acid |
2171469-53-5 | 10g |
$14487.0 | 2023-06-06 | ||
Enamine | EN300-1480679-5000mg |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cycloheptane-1-carboxylic acid |
2171469-53-5 | 5000mg |
$9769.0 | 2023-09-28 | ||
Enamine | EN300-1480679-2500mg |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cycloheptane-1-carboxylic acid |
2171469-53-5 | 2500mg |
$6602.0 | 2023-09-28 | ||
Enamine | EN300-1480679-250mg |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cycloheptane-1-carboxylic acid |
2171469-53-5 | 250mg |
$3099.0 | 2023-09-28 | ||
Enamine | EN300-1480679-50mg |
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cycloheptane-1-carboxylic acid |
2171469-53-5 | 50mg |
$2829.0 | 2023-09-28 |
1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocycloheptane-1-carboxylic acid 関連文献
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
7. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocycloheptane-1-carboxylic acidに関する追加情報
1-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)pentanamidocycloheptane-1-carboxylic Acid: A Novel Compound for Advanced Biochemical Research
1-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclohe, 1-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)pentanamidocycloheptane-1-carboxylic acid represents a highly specialized chemical entity with a complex molecular architecture. This compound, identified by its CAS number 2171469-53-5, is characterized by its unique combination of fluorenyl and cycloheptane moieties, which confer distinctive physicochemical properties. The methoxycarbonyl group and the amino functionality further enhance its reactivity and potential applications in biomedical research. This molecule is particularly notable for its ability to serve as a building block in the synthesis of advanced pharmaceutical compounds and biomaterials.
The fluorenyl group, derived from the 9H-fluoren-9-yl ring, is a key structural element that imparts stability and hydrophobicity to the molecule. This property is critical for applications in drug delivery systems and targeted therapies, where controlled release and cellular uptake are essential. The cycloheptane ring, connected through a pentanamide linkage, contributes to the molecule's rigidity and spatial orientation, which can influence its bioavailability and interactions with biological targets. The carboxylic acid functionality at the cycloheptane-1 position further enhances its solubility and reactivity in aqueous environments.
Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging solid-phase peptide synthesis techniques to ensure high purity and structural integrity. The methoxycarbonyl group, acting as a protecting group, allows for selective modification of the molecule during drug development processes. This capability is particularly valuable in the design of prodrugs and multifunctional ligands, where controlled activation and site-specific targeting are required. The amino functionality, meanwhile, provides opportunities for conjugation with biomolecules such as antibodies or peptides, expanding its utility in immunotherapy and diagnostic imaging.
Emerging research in biomaterials science has highlighted the potential of this compound in the development of smart hydrogels and nanocarriers. The fluorenyl and cycloheptane moieties create a hydrophobic core, while the carboxylic acid and amino groups provide hydrophilic interactions, enabling the molecule to self-assemble into supramolecular structures. These structures can be tailored to respond to environmental stimuli such as pH or temperature, making them ideal for controlled drug release and tissue engineering applications. The pentanamide linkage further stabilizes these assemblies, ensuring long-term functionality in biomedical environments.
Studies published in 2023 have demonstrated the antioxidant and anti-inflammatory properties of this compound. In vitro experiments revealed its ability to modulate NF-κB signaling pathways, suggesting potential therapeutic applications in chronic inflammatory diseases. The fluorenyl group was found to interact with certain receptors on immune cells, while the carboxylic acid functionality contributed to its antioxidant activity by scavenging free radicals. These findings underscore the multifunctional nature of the molecule and its potential as a therapeutic agent.
Further exploration into drug-target interactions has revealed the compound's ability to bind to specific protein domains. Computational models suggest that the cycloheptane ring can form hydrophobic interactions with membrane-bound receptors, while the amino group facilitates electrostatic interactions with charged residues on target proteins. This dual mode of interaction enhances the molecule's selectivity and efficacy, making it a promising candidate for targeted drug delivery systems. The methoxycarbonyl group, acting as a spacer, further optimizes the spatial arrangement of these interactions, improving the molecule's binding affinity.
Advancements in nanotechnology have also opened new avenues for the application of this compound. Researchers have successfully incorporated it into liposomal formulations to enhance the solubility and stability of hydrophobic drugs. The fluorenyl and cycloheptane moieties provide structural support to the lipid bilayer, while the carboxylic acid and amino groups enable surface functionalization for targeted delivery. These liposomes have shown improved cellular uptake and drug retention in in vivo models, highlighting the compound's potential in nanomedicine.
Additionally, the compound has been explored for its photophysical properties, which could be leveraged in optical imaging and photodynamic therapy. The fluorenyl group exhibits fluorescence under specific wavelengths, making it a potential contrast agent for non-invasive imaging. The cycloheptane ring, when modified with photoreactive groups, can be activated by light, enabling controlled release of therapeutic agents. These properties position the molecule as a versatile platform for biomedical imaging and phototherapy applications.
Despite its promising properties, the synthesis and characterization of this compound remain challenging due to its complex structure. Advanced spectroscopic techniques such as NMR and mass spectrometry are essential for confirming its chemical structure and purity. The fluorenyl group, in particular, can be difficult to synthesize with high stereoselectivity, requiring specialized catalytic methods. Ongoing research is focused on optimizing these synthetic routes to improve yield and efficiency, ensuring the compound's availability for research and development purposes.
Overall, 1-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)pentanamidocycloheptane-1-carboxylic acid represents a significant advancement in chemical synthesis and biomedical research. Its unique molecular architecture, combined with its multifunctional properties, makes it a valuable tool for the development of novel therapeutics, biomaterials, and diagnostic agents. As research in this field continues to evolve, the potential applications of this compound are expected to expand, further solidifying its role in innovative scientific discoveries.
For researchers seeking to explore the applications of this compound, access to high-quality reagents and specialized equipment is crucial. Collaborations with pharmaceutical companies and academic institutions can provide the necessary resources to advance drug development and biomedical innovation. The CAS number 2171469-53-5 ensures traceability and standardization, facilitating regulatory compliance and clinical translation. As the demand for advanced materials and targeted therapies continues to grow, this compound is poised to play a pivotal role in shaping the future of biomedical science.
Ultimately, the 1-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)pentanamidocycloheptane-1-carboxylic acid exemplifies the synergy between chemical innovation and biomedical application. Its development underscores the importance of interdisciplinary research in addressing complex health challenges. As scientists continue to unravel the potential of this compound, its impact on medical science and technological advancement is likely to be profound, opening new frontiers in healthcare and biotechnology.
2171469-53-5 (1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocycloheptane-1-carboxylic acid) Related Products
- 1058482-03-3(N-(3-{3-methyl-1,2,4triazolo4,3-bpyridazin-6-yl}phenyl)-2-(naphthalen-1-yl)acetamide)
- 193217-39-9(tert-Butyl 4-benzoylpiperidine-1-carboxylate)
- 941989-09-9(1-(2-chloro-6-fluorophenyl)methyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 1523554-15-5(4-(3-chloro-2-methoxyphenyl)butan-2-one)
- 1823516-86-4(Ethyl 7-fluoroisoquinoline-3-carboxylate)
- 1807030-10-9(4-Bromo-2-cyano-3-(difluoromethyl)phenylacetic acid)
- 1286717-65-4(ethyl 2-(tert-butylcarbamoyl)amino-4-methyl-1,3-thiazole-5-carboxylate)
- 1806876-97-0(5-(Difluoromethyl)-2-fluoro-3-iodopyridine-4-acetic acid)
- 851980-56-8(N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzohydrazide)
- 2763749-55-7(3-(2-Bromoethynyl)oxetan-3-ol)




